

Analysis of PCB 105 via Gas Chromatography-Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,3',4,4'-Pentachlorobiphenyl*

Cat. No.: *B1197480*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methodology for the quantification of Polychlorinated Biphenyl (PCB) congener 105 using Gas Chromatography-Mass Spectrometry (GC-MS). It includes comprehensive experimental protocols, data presentation guidelines, and visual workflows to support research, environmental monitoring, and safety assessment in various scientific fields.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that were widely used in various industrial applications due to their chemical stability and insulating properties.^{[1][2]} Although their production was banned in many countries, they continue to pose environmental and health risks due to their resistance to degradation and tendency to bioaccumulate.^{[1][2]} PCB 105 (**2,3,3',4,4'-pentachlorobiphenyl**) is a mono-ortho substituted congener and is considered a dioxin-like compound, exhibiting toxicity. Accurate and sensitive quantification of PCB 105 is crucial for assessing environmental contamination and human exposure.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely accepted technique for the analysis of PCBs.^{[3][4]} Its high resolving power and sensitivity allow for the

separation and detection of individual PCB congeners, even in complex matrices.^[3] This application note details a robust GC-MS method for the analysis of PCB 105.

Experimental Protocols

The following protocols are synthesized from established methodologies, including those outlined by the U.S. Environmental Protection Agency (EPA) and other scientific publications.^[1] ^[5]^[6]

Sample Preparation

The sample preparation procedure is critical for extracting PCBs from the matrix and removing interfering substances. The specific steps may vary depending on the sample type (e.g., soil, water, biological tissue). A general workflow for solid and liquid samples is presented below.

2.1.1. Extraction from Solid Samples (e.g., Soil, Sediment)

- Sample Homogenization: Weigh approximately 5-10 g of the homogenized solid sample into a centrifuge tube.^[4]
- Drying: Add anhydrous sodium sulfate to the sample to remove moisture and mix thoroughly.
- Solvent Addition: Add an appropriate extraction solvent mixture, such as hexane/acetone (1:1, v/v).^[3]
- Extraction: Perform extraction using a technique like sonication for 20 minutes or accelerated solvent extraction (ASE).^{[3][7]}
- Centrifugation and Collection: Centrifuge the sample and collect the supernatant. Repeat the extraction process for exhaustive recovery.
- Concentration: Combine the extracts and concentrate them to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.^[4]

2.1.2. Extraction from Liquid Samples (e.g., Water)

- Liquid-Liquid Extraction: In a separatory funnel, extract a 1 L water sample with a suitable solvent like hexane.

- Phase Separation: Allow the layers to separate and collect the organic layer. Repeat the extraction twice.
- Drying: Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.
- Concentration: Concentrate the extract to a final volume of 1 mL.

2.1.3. Extract Cleanup

To remove interfering co-extracted compounds, a cleanup step is often necessary.

- Adsorbent Treatment: Add adsorbents like silica gel to the concentrated extract.[4]
- Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 5,000 rpm for 5 minutes.[4]
- Final Concentration: Transfer the supernatant and evaporate to near dryness, then reconstitute in a known volume of a suitable solvent like cyclohexane or nonane.[4][8]

GC-MS Analysis

The instrumental analysis is performed using a gas chromatograph coupled to a mass spectrometer. Both single quadrupole and triple quadrupole mass spectrometers can be utilized, with the latter offering higher selectivity and sensitivity through Selected Reaction Monitoring (SRM).[2][3][8]

2.2.1. Instrumental Parameters

The following table summarizes typical GC-MS parameters for PCB 105 analysis.

Parameter	Value
Gas Chromatograph	
Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness[4][9]
Injection Mode	Splitless[5][10]
Injection Volume	1 μ L[5]
Inlet Temperature	280 °C[10]
Carrier Gas	Helium at a constant flow rate[10]
Oven Program	Initial 60°C (hold 1 min), ramp to 200°C at 30°C/min, then to 320°C at 10°C/min (hold 2 min)[3]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)[8]
Ion Source Temp.	300 °C[8]
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1][11]
Transfer Line Temp.	280 °C[8]

2.2.2. Selected Ions for PCB 105

For SIM mode, the characteristic ions for PCB 105 (a pentachlorobiphenyl) should be monitored. For MRM mode on a triple quadrupole MS, precursor and product ions are selected.

- PCB 105 ($C_{12}H_5Cl_5$) Molecular Weight: 325.9 g/mol
- Quantifier and Qualifier Ions (SIM): m/z 326 (M+), 328 (M+2), 254 ($[M-Cl_2]^+$)[7][10]
- Precursor -> Product Ions (MRM): Specific transitions would be optimized during method development.

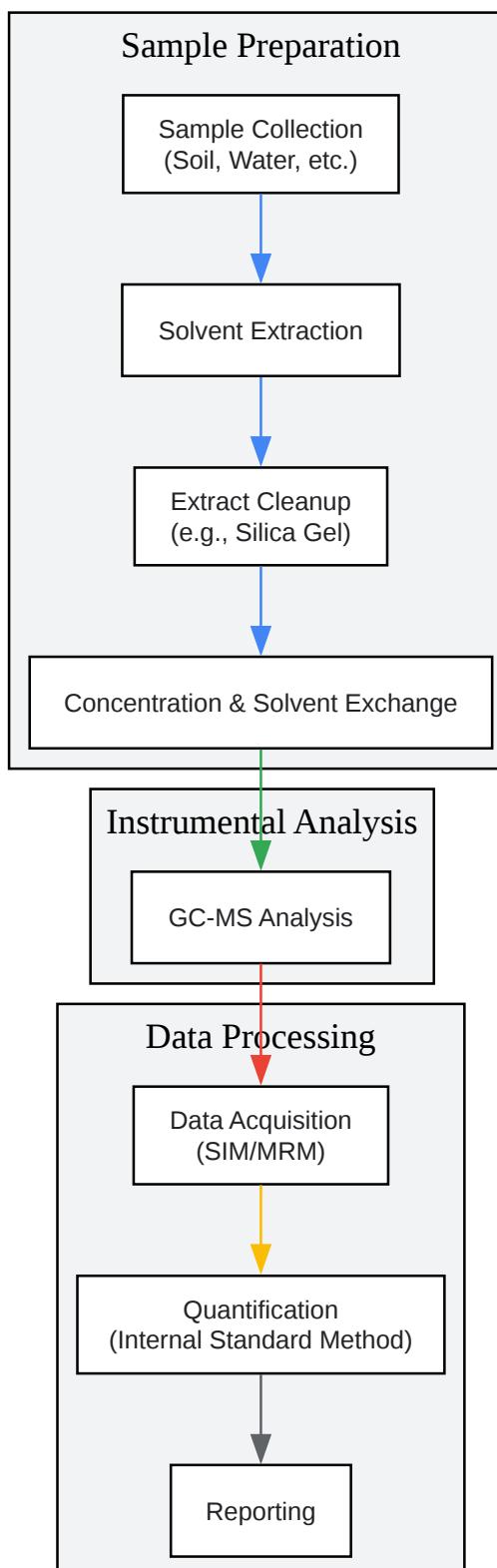
Data Presentation and Quantitative Analysis

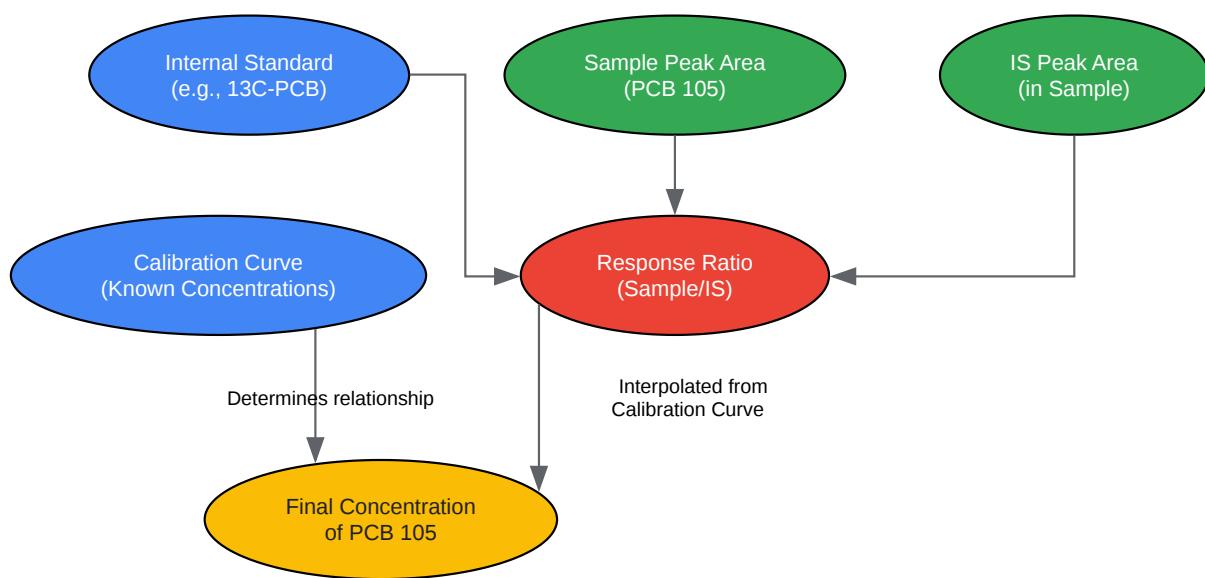
Quantitative analysis is typically performed using an internal standard method. Isotope-labeled PCBs (e.g., ¹³C-PCBs) are often used as internal standards to correct for variations in extraction efficiency and instrument response.[6][8]

Calibration

A multi-point calibration curve is constructed by analyzing standards of known concentrations. The linearity of the method is assessed by the coefficient of determination (R^2), which should ideally be >0.99 .[1][8]

Quantitative Data Summary


The following table summarizes key quantitative performance metrics often reported for PCB analysis methods.


Parameter	Typical Value/Range	Reference
Linearity (R^2)	> 0.99	[1][8]
Method Detection Limit (MDL)	0.1 $\mu\text{g/kg}$ (in soil)	[10]
Instrument Detection Limit (IDL)	3 - 19 fg on-column	[8]
Recovery	50 - 150%	[1]
Relative Standard Deviation (RSD)	< 20%	[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of PCB 105 from sample collection to data analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. pragolab.cz [pragolab.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. epa.gov [epa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. epa.gov [epa.gov]

- 10. [agilent.com](https://www.agilent.com) [agilent.com]
- 11. [peakscientific.com](https://www.peakscientific.com) [peakscientific.com]
- To cite this document: BenchChem. [Analysis of PCB 105 via Gas Chromatography-Mass Spectrometry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197480#gas-chromatography-mass-spectrometry-gc-ms-for-pcb-105-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com